Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate
Description
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate ([O(AuPPh₃)₃]⁺BF₄⁻) is a polynuclear gold(I) complex featuring a central oxonium ion (O³⁺) coordinated to three triphenylphosphinegold(I) units, balanced by a tetrafluoroborate counterion. This compound is notable for its unique structure, characterized by intramolecular Au–Au bonding interactions (average Au–Au distance: ~3.03–3.22 Å) and a pyramidal geometry around the oxygen atom .
Synthesis: The compound is synthesized via hydrolysis of gold(I)-amine complexes or through direct reactions of (Ph₃PAu)Cl with Ag₂O and NaBF₄ in tetrahydrofuran (THF) . Its stability in anhydrous conditions contrasts with its decomposition in the presence of water, yielding colloidal gold and other byproducts .
Applications: It serves as a precursor for hypercoordinated ammonium salts and a catalyst in cycloisomerization reactions of 1,5-allenynes to cross-conjugated trienes .
Properties
IUPAC Name |
oxidanium;gold(1+);triphenylphosphane;tetratetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.3Au.4BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;4*2-1(3,4)5;/h3*1-15H;;;;;;;;1H2/q;;;3*+1;4*-1;/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHPRDBIWFPLGY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au+].[Au+].[Au+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48Au3B4F16OP3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1744.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate typically involves the reaction of triphenylphosphinegold(I) chloride with silver tetrafluoroborate in the presence of an oxonium source . The reaction is carried out under inert conditions to prevent oxidation and degradation of the gold complex. The general reaction scheme is as follows:
[ \text{3 Ph}_3\text{PAuCl} + \text{AgBF}_4 + \text{H}_2\text{O} \rightarrow \text{(Ph}_3\text{PAu)}_3\text{O} \text{BF}_4 + 3 \text{AgCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate is primarily involved in catalytic reactions, including:
Oxidation: It can catalyze the oxidation of various organic substrates.
Reduction: It can facilitate the reduction of certain functional groups.
Substitution: It is involved in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions with this compound include propargyl vinyl ethers, enynes, and other organic substrates. The reactions are typically carried out at room temperature or slightly elevated temperatures, often in the presence of solvents like dichloromethane or toluene .
Major Products Formed
The major products formed from reactions catalyzed by this compound include homoallenic alcohols, polycyclic dienes, and other complex organic molecules .
Scientific Research Applications
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: Its catalytic properties are explored in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of gold-based drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate involves the activation of substrates through coordination with the gold centers. This activation facilitates various chemical transformations, such as rearrangements and cyclizations . The molecular targets and pathways involved include the formation of gold-substrate complexes, which undergo subsequent reactions to yield the desired products .
Comparison with Similar Compounds
Tris[(triorganophosphine)gold(I)]oxonium Tetrafluoroborates with Bulky Ligands
Replacing triphenylphosphine (PPh₃) with bulkier ligands alters steric and electronic properties:
Key Findings :
- Bulky ligands (e.g., 2,4,6-trimethylphenyl) reduce reactivity with amines, favoring binuclear over trinuclear products .
- Au–Au distances remain consistent (~3.03–3.22 Å), suggesting ligand effects primarily influence steric accessibility rather than bonding geometry .
Sulfonium and Ammonium Analogs
Tris[(trimethylphosphane)gold(I)]sulfonium Tetrafluoroborate ([S(AuPMe₃)₃]⁺BF₄⁻)
- Structure : Pyramidal sulfonium ion (S³⁺) with Au–Au contacts (3.04–3.21 Å) and dimeric supramolecular aggregation .
- Reactivity : Forms hypercoordinated sulfur species (e.g., [(Me₃PAu)₄S]²⁺) under specific conditions, unlike oxonium analogs .
Tetrakis[(tri-t-butylphosphine)gold(I)]ammonium Tetrafluoroborate ([N(AuPtBu₃)₄]⁺BF₄⁻)
- Structure : Distorted NAu₄ tetrahedron with short Au–Au edges (2.98–3.10 Å) .
- Stability : Resists hydrolysis, contrasting with oxonium salts, which decompose in water .
Nitrogen-Donor Gold(I) Complexes
Key Findings :
- Au–N bonds (~2.08–2.11 Å) are marginally shorter than Au–O bonds, correlating with higher hydrolytic stability in nitrogen complexes .
- Nitrogen donors (e.g., quinuclidine) enable stable ammonium salts, whereas oxonium salts are intermediates in hydrolysis pathways .
Catalytic Performance Comparison
Key Findings :
Biological Activity
Tris[triphenylphosphinegold(I)]oxonium tetrafluoroborate, commonly referred to as [Au(PPh₃)₃]BF₄, is a gold(I) complex that has garnered significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This compound is characterized by its unique structure, which includes three triphenylphosphine ligands coordinated to a gold(I) center, contributing to its reactivity and biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of chloro(triphenylphosphine)gold(I) with a suitable reagent to form the oxonium complex. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography confirm the structure and purity of the compound.
Biological Activity Overview
This compound exhibits various biological activities, particularly in cancer research and as an inhibitor of specific enzymes. The following sections detail its mechanisms of action, effects on cancer cells, and potential therapeutic applications.
- Inhibition of Thioredoxin Reductase (TrxR) :
- TrxR is a key enzyme involved in maintaining cellular redox balance. Gold(I) complexes, including [Au(PPh₃)₃]BF₄, have been shown to inhibit TrxR effectively, leading to increased oxidative stress in cancer cells. This inhibition occurs at nanomolar concentrations and is selective for TrxR over other oxidoreductases like glutathione reductase (GR) and glutathione peroxidase (GPx) .
- Induction of Apoptosis :
- Studies indicate that gold(I) complexes can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and nucleosome formation. The induction of apoptosis is often associated with the accumulation of cells in the sub-G1 phase of the cell cycle, indicative of cell death .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study evaluated the cytotoxicity of [Au(PPh₃)₃]BF₄ against human cancer cell lines such as HeLa and A549. The compound demonstrated significant antiproliferative effects with IC₅₀ values ranging from 0.10 to 1.66 µM, outperforming traditional chemotherapeutics like cisplatin in some cases .
- Study 2 : Another investigation focused on the antileishmanial activity of gold(I) complexes, including [Au(PPh₃)₃]BF₄. The results showed effective inhibition against Leishmania infantum intracellular amastigotes with IC₅₀ values between 0.9 and 4.2 µM .
Table 1: Summary of Biological Activities
Q & A
Q. What experimental factors contribute to variability in reported melting points (e.g., 207°C vs. lower values)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
